N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4S/c1-4-11-23-17-12-15(7-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h4-10,12,22H,1,11,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPNGJFYJMSUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the oxazepine ring, followed by the introduction of the allyl group and the bromobenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the bromobenzenesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
*Estimated based on substituent contributions and empirical trends.
Key Observations:
Halogen Substitution: The bromine atom in the target compound and oxazolone 6 balances moderate lipophilicity and solubility, unlike the chlorine-substituted benzoyl-L-valine analog, which suffers from excessive hydrophobicity and reduced efficacy . Non-substituted (X = H) analogs exhibit superior water solubility and antimicrobial potency, suggesting excessive lipophilicity (e.g., Cl-substituted derivatives) may hinder bioavailability .
The allyl group at position 5 may enhance membrane permeability but could also limit solubility relative to simpler alkyl chains.
Pharmacokinetic Considerations
- Solubility-Membrane Permeability Trade-off : The benzoyl-L-valine chloro-derivative’s high lipophilicity (LogP ~3.8) reduces solubility, diminishing efficacy despite improved membrane penetration. The target compound’s structural design may mitigate this issue through balanced LogP and sulfonamide polarity.
- Metabolic Stability : The benzo-oxazepine core’s rigidity may reduce metabolic degradation compared to flexible oxazolone or valine-based analogs.
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates a tetrahydrobenzo[b][1,4]oxazepine moiety and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 533.648 g/mol. The presence of the allyl group and the sulfonamide functionality suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Preliminary studies have indicated that related compounds can induce apoptosis in various cancer cell lines. For example, a study on similar oxazepine derivatives demonstrated their ability to inhibit cell proliferation in breast cancer models through modulation of cell cycle regulators and apoptosis-related proteins.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other key enzymes implicated in tumor progression and metastasis.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : By blocking enzymatic pathways critical for cell survival and proliferation.
- Receptor Modulation : Potential interaction with various receptors could lead to altered signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Study 1: Antitumor Activity
In a recent study published in a pharmacology journal, researchers synthesized various derivatives of oxazepine compounds and evaluated their anticancer activity against several cell lines. The results indicated that certain modifications led to enhanced potency against breast cancer cells with IC50 values as low as 10 µM .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfonamide derivatives similar to the compound . The study found that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Data Table: Biological Activity Summary
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and what strategies are recommended to overcome them?
Methodological Answer:
The synthesis involves constructing the benzoxazepine ring system and introducing the sulfonamide group. Challenges include steric hindrance from allyl/dimethyl groups and regioselectivity during cyclization. Strategies:
- Benzoxazepine formation : Use Mitsunobu conditions (DIAD, PPh3) for ether linkage or nucleophilic cyclization with K2CO3 in DMF at 80°C for regiocontrol .
- Sulfonamide coupling : Activate 4-bromobenzenesulfonyl chloride with DMAP in anhydrous CH2Cl2 under N2 to enhance reactivity. Monitor via TLC (silica, EtOAc/hexane 3:7) .
- Purification : Use gradient silica chromatography (EtOAc/hexane 10–50%) followed by recrystallization (ethanol/water 4:1) to achieve >95% purity .
Advanced: How can researchers resolve discrepancies in NMR spectral data between theoretical predictions and experimental observations?
Methodological Answer:
Discrepancies often arise from dynamic effects or unexpected tautomerism. Recommended approaches:
- 2D NMR (HSQC, HMBC) : Confirm connectivity, especially for allyl protons (δ 5.0–6.0 ppm) and sulfonamide NH (δ ~10.5 ppm) .
- Variable-Temperature NMR (VT-NMR) : Perform in DMSO-<i>d</i>6 (25–80°C) to detect rotational barriers in the sulfonamide group .
- DFT Calculations : Compare experimental <sup>13</sup>C shifts with B3LYP/6-31G* predictions for the benzoxazepine carbonyl (δ ~170 ppm) .
Basic: What analytical techniques are essential for confirming purity and identity?
Methodological Answer:
Critical techniques include:
- HRMS (ESI+) : Confirm [M+H]<sup>+</sup> with <5 ppm accuracy (e.g., C20H20BrN2O4S requires <i>m/z</i> 487.0321) .
- HPLC-DAD : Use C18 column (acetonitrile/water + 0.1% TFA) to verify >95% purity. Retention time consistency across batches is key .
- Thermal Analysis (DSC/TGA) : Detect polymorphs affecting solubility; typical melting range: 180–185°C .
Advanced: What experimental design considerations are critical for structure-activity relationship (SAR) studies?
Methodological Answer:
Design a matrix varying:
- Substituents : Allyl vs. propargyl at position 5; bromine (para vs. meta) on the sulfonamide .
- Controls : Include des-bromo and ring-opened analogs.
- Biological Assays : Use dose-response curves (IC50) in triplicate, with ANOVA for significance testing (α=0.01). Apply PLS regression to correlate structural descriptors (Hammett σ, logP) with activity .
Basic: What solvent systems optimize crystallization for X-ray diffraction?
Methodological Answer:
Screen via vapor diffusion:
- Primary solvents : Dichloromethane/hexane (1:3) or ethyl acetate/cyclohexane (1:4).
- Co-solvents : Add 5% DMF to disrupt π-π stacking.
- Cryoprotection : Mount crystals in Paratone-N oil after centrifugation (10,000 rpm, 5 min). Validate with PXRD against Mercury CSD models .
Advanced: How to model binding modes with biological targets computationally?
Methodological Answer:
- Docking (AutoDock Vina) : Prepare protein with H++ (pH 7.4) and ligand with GAFF2. Focus on sulfonamide interactions with Arg/Lys residues .
- MD Simulations (AMBER20) : Run 100 ns trajectories in TIP3P water with 0.15 M NaCl. Calculate binding free energies (MM/GBSA) and validate via alanine scanning .
Basic: What stability considerations apply for long-term storage?
Methodological Answer:
- Accelerated Stability Testing : 40°C/75% RH for 6 months; monitor hydrolysis via LC-MS (Br- isotopes at <i>m/z</i> 79/81) .
- Storage : -20°C in amber vials under argon. Lyophilize with trehalose (1:5 w/w) for aqueous solutions .
Advanced: How to elucidate metabolic pathways in hepatic microsomes?
Methodological Answer:
- Phase I : Incubate with NADPH (1 mM) in human liver microsomes (0.5 mg/mL, pH 7.4) at 37°C for 60 min.
- Phase II : Add UDPGA (2 mM) after 30 min.
- Analysis : UPLC-QTOF-MS (50–1000 <i>m/z</i>) with MetaboLynx. Key metabolites: hydroxylated benzoxazepine (<i>m/z</i> +16) and sulfoxide derivatives (<i>m/z</i> +16) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
